molecular formula C14H15N3O2 B3257166 4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide CAS No. 284462-92-6

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide

Cat. No.: B3257166
CAS No.: 284462-92-6
M. Wt: 257.29 g/mol
InChI Key: MWPKWYBYBQACIN-UHFFFAOYSA-N
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Description

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is an organic compound that features both aromatic and heterocyclic structures

Scientific Research Applications

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and in drug design.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Investigated for its properties in the development of new materials and polymers.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2-chloronicotinic acid.

    Formation of Intermediate: The 5-amino-2-methylphenol is reacted with 2-chloronicotinic acid under basic conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with methylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields amines and other reduced forms.

    Substitution: Results in various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-amino-2-methylphenoxy)benzonitrile
  • 5-amino-2-methylphenol
  • 4-amino-2-hydroxytoluene

Uniqueness

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of aromatic and heterocyclic elements makes it a versatile compound in various applications.

Properties

IUPAC Name

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-3-4-10(15)7-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPKWYBYBQACIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC(=NC=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Entry 18: According to Method A2, Step 4, 5-amino-2-methylphenol was reacted with 4-chloro-N-methyl-2-pyridinecarboxamide, which had been synthesized according to Method A2, Step 3b, to give 3-(2-(N-methylcarbamoyl)-4-pyridyloxy)-4-methylaniline. 5-(Trifluoromethyl)-2-methoxyaniline was converted into 5-(trifluoromethyl)-2-methoxyphenyl isocyanate according to Method B1. 5-(Trifluoromethyl)-2-methoxyphenyl isocyanate was reacted with 3-(2-(N-methylcarbamoyl)-4-pyridyloxy)-4-methylaniline according to Method C1a to afford the urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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